3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
3-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-10-12-3-1-4-13(9-12)16(21)20-8-6-14(11-20)22-15-5-2-7-18-19-15/h1-5,7,9,14H,6,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGWKJKCRGXCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
Medicinal Chemistry
The compound is of particular interest in the fields of anticancer , anti-inflammatory , and antimicrobial research. The presence of multiple functional groups allows for diverse interactions with biological targets, making it a candidate for therapeutic development.
Anticancer Research
Preliminary studies indicate that 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile may exhibit anticancer properties. Investigations into its mechanisms of action are ongoing, focusing on its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Applications
The compound has shown potential as an anti-inflammatory agent. Research is being conducted to evaluate its efficacy in reducing inflammation-related markers in various models.
Antimicrobial Activity
Preliminary assessments suggest that this compound may possess antimicrobial properties, warranting further exploration into its effectiveness against bacterial and fungal pathogens.
Research into the biological activities of 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile is crucial for understanding its therapeutic potential. Current studies focus on:
- Binding Affinity Studies : Investigations are being conducted to determine how well the compound interacts with specific receptors or enzymes.
- Mechanisms of Action : Detailed studies are required to elucidate how this compound exerts its biological effects.
Case Studies and Research Findings
Several studies have reported on the compound's potential applications:
Anticancer Activity
A recent study highlighted the compound's ability to inhibit specific cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Another investigation focused on the compound's impact on inflammatory cytokines in vitro, demonstrating significant reductions in TNF-alpha and IL-6 levels.
Antimicrobial Properties
Preliminary antimicrobial assays indicated that 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile exhibited notable activity against several bacterial strains, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring, in particular, is known for its ability to form hydrogen bonds and π-π stacking interactions, which can enhance its binding affinity to biological targets. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile stands out due to its unique combination of the pyridazine and pyrrolidine rings. Similar compounds include:
- Pyridazine derivatives
- Pyrrolidine derivatives
- Benzonitrile derivatives Each of these compounds has its own set of biological activities and applications, but the combination of these three moieties in 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile provides a unique profile that can be exploited in drug discovery .
Biological Activity
3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring , a pyrrolidine ring , and a benzonitrile group , which contribute to its unique chemical properties. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyridazine ring is particularly notable for forming hydrogen bonds and π-π stacking interactions, which can significantly enhance binding affinity to target proteins. This interaction can modulate the activity of proteins involved in various biological pathways, leading to therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile may have cytotoxic effects against certain cancer cell lines. For instance, it has shown promise in inducing apoptosis in hypopharyngeal tumor cells, outperforming conventional agents like bleomycin in some assays .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes related to disease mechanisms. For example, it may exhibit inhibitory effects on kinases involved in cancer progression .
- Antiviral Properties : Some derivatives of similar structures have demonstrated antiviral activity, suggesting that 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile could also possess such properties, warranting further investigation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in hypopharyngeal tumor cells | |
| Enzyme Inhibition | Potential inhibition of kinases | |
| Antiviral | Similar compounds show antiviral effects |
Comparative Analysis with Similar Compounds
When compared to other compounds with similar structures, 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile exhibits unique properties due to its specific molecular architecture. This uniqueness enhances its binding interactions and potential efficacy against various biological targets.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| Compound A (Similar Structure) | Contains a pyrrolidine and benzonitrile group | Moderate anticancer activity |
| Compound B (Related Kinase Inhibitor) | Pyrimidine derivatives | Strong kinase inhibition |
| 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile | Pyridazine and pyrrolidine rings | Promising anticancer and antiviral activity |
Q & A
Q. Key Reaction Conditions Table :
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Pyridazine Introduction | DMF, 80°C, 12–24h | Use microwave-assisted synthesis to reduce time |
| Carbonyl Coupling | EDC, HOBt, DCM, RT | Anhydrous conditions improve efficiency |
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation involves:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms pyrrolidine-pyridazine connectivity .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., spiro-pyrrolidine derivatives in ) .
- Mass Spectrometry : High-resolution MS validates molecular weight (±0.001 Da accuracy) .
Advanced: How can researchers optimize low yields in the final coupling step?
Methodological Answer:
Yield optimization strategies include:
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .
- Solvent Effects : Replace DCM with THF to improve solubility of intermediates .
- Temperature Gradients : Gradual heating (40°C → 80°C) prevents premature decomposition .
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., pyrrolidine-amine protonation) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the benzonitrile moiety .
- Co-solvent Systems : Use DMSO-PBS mixtures (<5% DMSO) to maintain compound stability .
Advanced: How to resolve contradictions in reported enzyme inhibition data?
Methodological Answer:
Contradictions arise from assay variability. Mitigation steps:
Standardize Assays : Use recombinant enzymes (e.g., human DPP-4) and uniform substrate concentrations .
Control Redundancy : Include positive controls (e.g., sitagliptin for DPP-4) and triplicate measurements .
Data Normalization : Express IC₅₀ values relative to vehicle controls to account for batch effects .
Basic: What biological targets are associated with this compound?
Methodological Answer:
Based on structural analogs:
- Enzyme Targets : Dipeptidyl peptidase-4 (DPP-4) and kinases (e.g., JAK3) .
- Cellular Targets : Cancer cell lines (e.g., MCF-7) via apoptosis induction .
- Pathways : Inflammatory pathways (COX-2 inhibition) .
Advanced: How to design analogues for improved metabolic stability?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents on pyridazine (e.g., electron-withdrawing groups reduce CYP450 metabolism) .
- Bioisosteric Replacement : Replace benzonitrile with trifluoromethyl to enhance lipophilicity and stability .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to metabolic enzymes like CYP3A4 .
Advanced: What computational tools validate target interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100-ns trajectories .
- Free Energy Calculations : MM-PBSA quantifies interaction energies for DPP-4 binding pockets .
- Pharmacophore Modeling : Schrödinger Phase identifies critical hydrogen-bonding motifs .
Basic: What are the stability profiles under varying storage conditions?
Methodological Answer:
- Short-Term Storage : -20°C in argon-sealed vials prevents oxidation .
- Long-Term Stability : Lyophilized powders retain >90% purity for 12 months at -80°C .
- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 4); neutral buffers recommended .
Advanced: How does this compound fit into multi-target drug design?
Methodological Answer:
- Polypharmacology : The pyrrolidine-pyridazine core interacts with GPCRs and ion channels, enabling dual-target inhibition .
- Network Pharmacology : Use STRING-DB to map off-target effects and optimize selectivity .
- In Vivo Validation : Zebrafish models assess multi-target efficacy and toxicity before murine trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
